molecular formula C8H11ClN2O4S B1381104 2-(2-Aminobenzenesulfonamido)acetic acid hydrochloride CAS No. 1803611-32-6

2-(2-Aminobenzenesulfonamido)acetic acid hydrochloride

Cat. No.: B1381104
CAS No.: 1803611-32-6
M. Wt: 266.7 g/mol
InChI Key: HKFMCDIAHYGVQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminobenzenesulfonamido)acetic acid hydrochloride typically involves the reaction of 2-aminobenzenesulfonamide with glycine in the presence of hydrochloric acid. The reaction conditions often include:

    Temperature: Room temperature

    Solvent: Aqueous medium

    Catalyst: Hydrochloric acid

The reaction proceeds through the formation of an intermediate sulfonamide, which then reacts with glycine to form the final product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process involves:

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminobenzenesulfonamido)acetic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Aminobenzenesulfonamido)acetic acid hydrochloride has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Aminobenzenesulfonamido)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Aminobenzenesulfonamido)propanoic acid hydrochloride
  • 2-(2-Aminobenzenesulfonamido)butanoic acid hydrochloride
  • 2-(2-Aminobenzenesulfonamido)pentanoic acid hydrochloride

Uniqueness

2-(2-Aminobenzenesulfonamido)acetic acid hydrochloride is unique due to its specific structural features, such as the presence of both an amino group and a sulfonamide group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-[(2-aminophenyl)sulfonylamino]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4S.ClH/c9-6-3-1-2-4-7(6)15(13,14)10-5-8(11)12;/h1-4,10H,5,9H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKFMCDIAHYGVQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)S(=O)(=O)NCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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